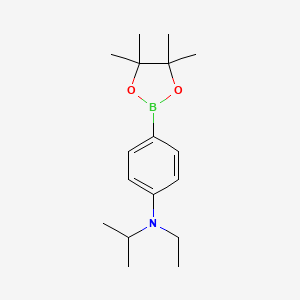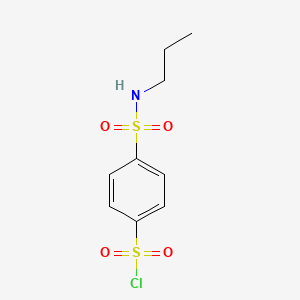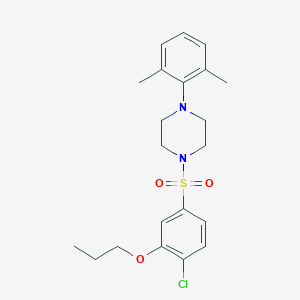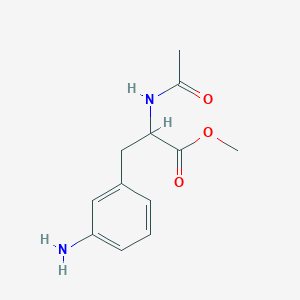
Methyl 3-(3-aminophenyl)-2-acetamidopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-aminophenyl)-2-acetamidopropanoate, also known as MAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
Cross-Coupling Chemistry
- Study on C–H Bonds: Research by Wan, Dastbaravardeh, Li, and Yu (2013) in the Journal of the American Chemical Society focused on meta-C–H arylation and methylation of 3-phenylpropanoic acid and its derivatives using a nitrile template. This study highlights the importance of cross-coupling of C–H bonds with organoborons in synthetic chemistry, particularly in the context of creating complex molecular structures (Wan et al., 2013).
Antimalarial Activity
- Synthesis of Antimalarial Compounds: A paper by Werbel et al. (1986) in the Journal of Medicinal Chemistry described the synthesis of a series of compounds derived from substituted 1-phenyl-2-propanones, including those related to Methyl 3-(3-aminophenyl)-2-acetamidopropanoate. This research is significant in the field of antimalarial drug development (Werbel et al., 1986).
Organotin(IV) Complexes in Cancer Research
- Organotin(IV) Complexes as Anticancer Drugs: Basu Baul et al. (2009) in Investigational New Drugs explored the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes. These compounds demonstrated significant cytotoxicity against various human tumor cell lines, indicating their potential as anticancer drugs (Basu Baul et al., 2009).
Antimicrobial Agents
- Development of Antimicrobial Compounds: Darwish et al. (2014) in the International Journal of Molecular Sciences synthesized new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial applications. These compounds were derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, showcasing the role of this compound derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Chiral Catalysis
- Asymmetric Biocatalysis: A study by Li et al. (2013) in Process Biochemistry focused on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, using Methylobacterium oryzae. This research highlights the application of microbial biocatalysts in producing enantiopure compounds, crucial for pharmaceutical applications (Li et al., 2013).
Direcciones Futuras
While specific future directions for “Methyl 3-(3-aminophenyl)-2-acetamidopropanoate” were not found, related compounds have been studied for their potential applications. For instance, molecularly imprinted polymers (MIPs), dubbed plastic antibodies, are artificial receptors with high-affinity binding sites for a particular molecule or compound . These MIPs are expected to have high affinity via numerous interactions between polymer matrices and multiple functional groups of the target protein .
Propiedades
IUPAC Name |
methyl 2-acetamido-3-(3-aminophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-11(12(16)17-2)7-9-4-3-5-10(13)6-9/h3-6,11H,7,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEJXJYJGYPHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551560.png)
![8-ethoxy-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2551561.png)

![6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2551568.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)

![3-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2551572.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2551574.png)
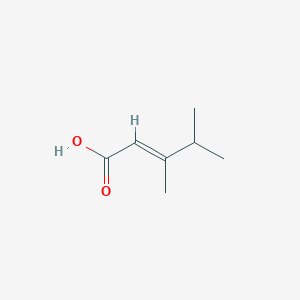

![3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2551577.png)
